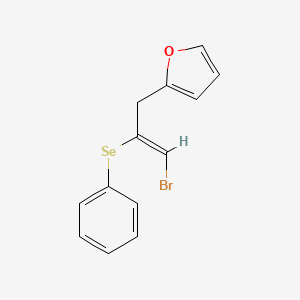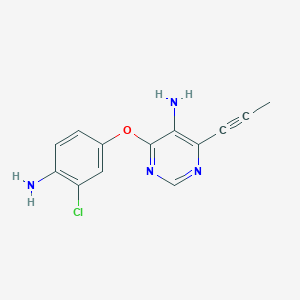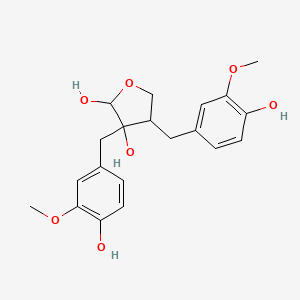
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: is a heterocyclic organic compound that features a bromine atom and two oxo groups attached to a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the bromination of a suitable precursor, such as uracil derivatives. One common method includes:
Starting Material: Uracil or its derivatives.
Oxidation: The aldehyde group at the 4-position can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, chloroform, ethanol.
Major Products
Oxidation: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The presence of the bromine atom and the aldehyde group can enhance the biological activity of these derivatives.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or structural properties.
作用機序
The mechanism of action of 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the aldehyde group at the 4-position.
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde: Lacks the halogen atom.
Uniqueness
The presence of both the bromine atom and the aldehyde group in 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde makes it unique compared to its analogs. These functional groups confer distinct reactivity and potential biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
22724-20-5 |
|---|---|
分子式 |
C5H3BrN2O3 |
分子量 |
218.99 g/mol |
IUPAC名 |
5-bromo-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h1H,(H2,7,8,10,11) |
InChIキー |
XKLRLKRKDKRUEU-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=C(C(=O)NC(=O)N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)





![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)



![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)



